![molecular formula C11H10O4 B13938817 4-Methoxy-3-methylbenzofuran-6-carboxylic acid](/img/structure/B13938817.png)
4-Methoxy-3-methylbenzofuran-6-carboxylic acid
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Overview
Description
4-Methoxy-3-methylbenzofuran-6-carboxylic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It belongs to the benzofuran class of compounds, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methylbenzofuran-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of methoxy-substituted phenols and methyl-substituted benzofuran derivatives, followed by carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methylbenzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted benzofuran derivatives, which can have distinct chemical and biological properties .
Scientific Research Applications
4-Methoxy-3-methylbenzofuran-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-Methoxybenzofuran-6-carboxylic acid
- 3-Methylbenzofuran-6-carboxylic acid
- 4-Methoxy-3-methylbenzofuran
Comparison: 4-Methoxy-3-methylbenzofuran-6-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the benzofuran ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes .
Biological Activity
4-Methoxy-3-methylbenzofuran-6-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups that contribute to its reactivity and biological activity. The molecular formula is C11H10O4 with a molecular weight of approximately 206.2 g/mol. The presence of both methoxy and carboxylic acid groups enhances its potential for various chemical interactions, making it an interesting candidate for medicinal chemistry and drug development.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Esterification : Reacting benzofuran derivatives with methanol in the presence of acid catalysts.
- Cyclization : Involving the condensation of appropriate precursors under acidic or basic conditions.
These synthetic approaches allow for the production of this compound in laboratory settings, facilitating further biological studies.
Anticancer Potential
Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications in the benzofuran structure, such as introducing methyl groups at specific positions, have been shown to enhance cytotoxic effects:
- Cytotoxicity : Compounds with a methyl group at the C–3 position demonstrated increased potency compared to their unsubstituted counterparts. For example, derivatives with methoxy groups at position C–6 exhibited up to 4 times greater potency than those at C–7 .
The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for related compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 10h | A549 (Lung) | 0.08 |
Compound 25 | HCT116 (Colon) | 0.06 |
Compound 22 | ACHN (Kidney) | 0.17 |
These findings suggest that structural modifications can significantly influence the biological activity of benzofuran derivatives .
The mechanism by which this compound exerts its anticancer effects may involve:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
Case Studies and Research Findings
Several case studies have explored the biological activity of benzofuran derivatives:
- Study on Mnk Inhibitors : A series of benzofuran derivatives were synthesized and tested for their ability to inhibit Mnk enzymes involved in cancer cell proliferation. Some compounds showed IC50 values as low as 0.27 µM against leukemia cell lines, indicating strong potential as therapeutic agents .
- Antiproliferative Activity : Another study demonstrated that compounds with structural similarities to this compound inhibited growth across multiple cancer types, including melanoma and colon cancer, with GI50 values below 1 µM in many cases .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-methoxy-3-methyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-6-5-15-9-4-7(11(12)13)3-8(14-2)10(6)9/h3-5H,1-2H3,(H,12,13) |
InChI Key |
CCRDITBTFYHIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=CC(=C2)C(=O)O)OC |
Origin of Product |
United States |
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